1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 1H-pyrazole with ethyl bromoacetate to form an intermediate, which is then reacted with sodium azide to produce the triazole ring. The final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as halides or amines; reactions often require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole or triazole rings.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted pyrazole or triazole derivatives with diverse functional groups.
Scientific Research Applications
1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]piperidine
Comparison: 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N6 |
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Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-(2-pyrazol-1-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C7H10N6/c8-7-6-13(11-10-7)5-4-12-3-1-2-9-12/h1-3,6H,4-5,8H2 |
InChI Key |
IZAATCHUTFYGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
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